1-(2,5-Dimethylphenyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine
Overview
Description
1-(2,5-Dimethylphenyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine is a complex organic compound that belongs to the class of sulfonylpiperazines. This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group and two aromatic rings, one of which is dimethyl-substituted and the other is propan-2-yl-substituted. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine with sulfonyl chlorides in the presence of a base such as triethylamine.
Aromatic Substitution: The aromatic rings are introduced through nucleophilic aromatic substitution reactions, where the piperazine is reacted with the corresponding aromatic halides in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Secondary Amines: Formed through reduction reactions.
Substituted Aromatic Compounds: Formed through electrophilic substitution reactions.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethylphenyl)-4-(4-methylphenyl)sulfonylpiperazine
- 1-(2,5-Dimethylphenyl)-4-(4-ethylphenyl)sulfonylpiperazine
- 1-(2,5-Dimethylphenyl)-4-(4-tert-butylphenyl)sulfonylpiperazine
Uniqueness
1-(2,5-Dimethylphenyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of the propan-2-yl group may enhance its lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-16(2)19-7-9-20(10-8-19)26(24,25)23-13-11-22(12-14-23)21-15-17(3)5-6-18(21)4/h5-10,15-16H,11-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXPTYJPBUTZBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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